![molecular formula C19H27NO5 B2559630 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid CAS No. 796112-42-0](/img/structure/B2559630.png)

2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

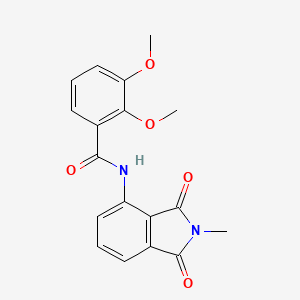

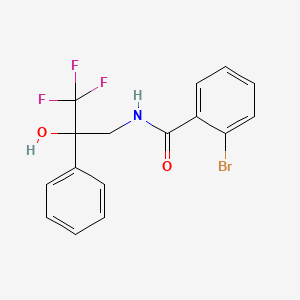

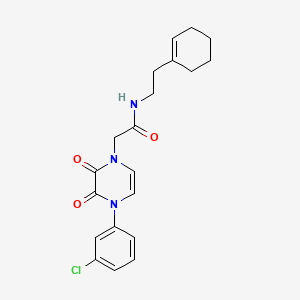

2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid is a chemical compound with the molecular formula C19H27NO5 . It has a molecular weight of 349.4 g/mol . This compound is also known by its synonyms, including 796112-42-0, 2- [1- (tert-Butoxycarbonyl)-4- (4-methoxyphenyl)piperidin-4-yl]acetic acid, 2- (1- (tert-Butoxycarbonyl)-4- (4-methoxyphenyl)piperidin-4-yl)acetic acid, and 2- [4- (4-methoxyphenyl)-1- [ (2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI string: InChI=1S/C19H27NO5/c1-18 (2,3)25-17 (23)20-11-9-19 (10-12-20,13-16 (21)22)14-5-7-15 (24-4)8-6-14/h5-8H,9-13H2,1-4H3, (H,21,22) . The Canonical SMILES string is: CC © ©OC (=O)N1CCC (CC1) (CC (=O)O)C2=CC=C (C=C2)OC .Physical and Chemical Properties Analysis

This compound has a molecular weight of 349.4 g/mol . It has a computed XLogP3-AA value of 2.8, which is a measure of its lipophilicity . It has one hydrogen bond donor and five hydrogen bond acceptors . It has six rotatable bonds . Its exact mass and monoisotopic mass are both 349.18892296 g/mol . Its topological polar surface area is 76.1 Ų . It has a complexity of 469 .科学的研究の応用

Nucleophilic Aromatic Substitution

The study by Pietra and Vitali (1972) on nucleophilic aromatic substitution reactions provides insights into the mechanisms of reactions involving compounds with aromatic rings and nitro-groups, similar to the structural components of the target compound. This research is foundational in understanding how different groups on aromatic compounds influence reaction pathways, potentially applicable to synthesizing derivatives of "2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid" (Pietra & Vitali, 1972).

Environmental Science and Wastewater Treatment

The research by Goodwin et al. (2018) on reclaiming wastewater from the pesticide industry indicates the importance of understanding and removing complex organic compounds from environmental waters. This study underscores the need for research on compounds like "this compound" in the context of environmental pollution and remediation efforts (Goodwin et al., 2018).

Sorption Studies

Werner, Garratt, and Pigott (2012) reviewed the sorption of phenoxy herbicides to soil, which is relevant to understanding how similar compounds might interact with environmental matrices. Such studies are crucial for assessing the environmental fate and transport of organic compounds, including those structurally related to the target compound (Werner, Garratt, & Pigott, 2012).

Advanced Materials and Chemistry

The work by Philip et al. (2020) on the use of tert-butanesulfinamide in synthesizing N-heterocycles via sulfinimines highlights the importance of specific functional groups in organic synthesis and materials science. This research provides a foundation for understanding how tert-butanesulfinamide and related compounds can be utilized in the synthesis of complex organic molecules, potentially including those related to "this compound" (Philip et al., 2020).

作用機序

Target of Action

It is known that this compound is used as a semi-flexible linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.

Mode of Action

As a part of a PROTAC molecule, 2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid would help facilitate the formation of a ternary complex between the target protein, the E3 ubiquitin ligase, and the PROTAC itself . This leads to the ubiquitination and subsequent degradation of the target protein.

Biochemical Pathways

The biochemical pathways affected by this compound would be those involving the target protein of the PROTAC. By facilitating the degradation of the target protein, it can disrupt or modulate the biochemical pathways in which that protein plays a role .

Result of Action

The molecular and cellular effects of this compound action would be the degradation of the target protein, leading to changes in the cellular processes in which that protein is involved .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, its stability may be affected by storage temperature .

生化学分析

Biochemical Properties

2-[1-(tert-Butoxycarbonyl)-4-(4-methoxyphenyl)piperidin-4-yl]acetic acid plays a significant role in biochemical reactions, particularly in the development of bifunctional protein degraders. This compound acts as a semi-flexible linker in PROTAC (proteolysis-targeting chimeras) development, which is used for targeted protein degradation. The rigidity incorporated into the linker region of bifunctional protein degraders impacts the three-dimensional orientation of the degrader, thus influencing ternary complex formation and optimization of drug-like properties . The compound interacts with various enzymes and proteins involved in the ubiquitin-proteasome system, facilitating the degradation of target proteins.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role in targeted protein degradation affects the stability and turnover of specific proteins within the cell, leading to changes in cellular homeostasis and function . Additionally, it may impact cell proliferation, apoptosis, and other critical cellular processes by altering the levels of key regulatory proteins.

Molecular Mechanism

The molecular mechanism of action of this compound involves its function as a linker in PROTACs. The compound facilitates the binding of a target protein to an E3 ubiquitin ligase, promoting the ubiquitination and subsequent proteasomal degradation of the target protein . This process involves specific binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to effectively bridge the target protein and the E3 ligase, ensuring efficient degradation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained protein degradation and alterations in cellular homeostasis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes targeted protein degradation without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential off-target effects and disruption of normal cellular processes. Threshold effects have been noted, where a minimum concentration of the compound is required to achieve the desired protein degradation.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that facilitate its function as a linker in PROTACs. The compound’s metabolism may affect metabolic flux and metabolite levels within the cell . Enzymes involved in the ubiquitin-proteasome system play a crucial role in the compound’s activity, ensuring the efficient degradation of target proteins.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its function. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target cells . Its distribution within tissues may influence its efficacy in promoting targeted protein degradation and its overall impact on cellular function.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cell ensures that it effectively bridges the target protein and the E3 ubiquitin ligase, promoting efficient protein degradation.

特性

IUPAC Name |

2-[4-(4-methoxyphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO5/c1-18(2,3)25-17(23)20-11-9-19(10-12-20,13-16(21)22)14-5-7-15(24-4)8-6-14/h5-8H,9-13H2,1-4H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWDLFYQGUGHHNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(CC(=O)O)C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-Hydroxyethyl)-5-(naphthalen-1-ylmethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2559548.png)

![(E)-4-(Dimethylamino)-N-[(1-ethyl-2,3-dihydroindol-5-yl)methyl]but-2-enamide](/img/structure/B2559557.png)

![4-[3-(2-ethyl-1H-imidazol-1-yl)piperidine-1-carbonyl]-2,3-difluoropyridine](/img/structure/B2559562.png)

![N-[3-(Aminomethyl)-3-phenylcyclobutyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride](/img/structure/B2559568.png)